molecular formula C16H28N2O11 B8058312 N-((2R,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide CAS No. 35991-83-4

N-((2R,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide

Cat. No.: B8058312
CAS No.: 35991-83-4
M. Wt: 424.40 g/mol
InChI Key: CDOJPCSDOXYJJF-KSKNGZLJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chitodextrins are typically synthesized through the partial hydrolysis of chitin. This process involves breaking down the long polymer chains of chitin into shorter oligosaccharides. The hydrolysis can be achieved using acids, enzymes, or a combination of both. Enzymatic hydrolysis is often preferred due to its specificity and mild reaction conditions, which help preserve the integrity of the resulting chitodextrins.

Industrial Production Methods

Industrial production of chitodextrins involves the extraction of chitin from natural sources such as shrimp and crab shells. The chitin is then subjected to deacetylation to produce chitosan, followed by controlled hydrolysis to yield chitodextrins. This process can be optimized to produce chitodextrins with specific degrees of polymerization, tailored for various applications.

Chemical Reactions Analysis

Types of Reactions

Chitodextrins undergo various chemical reactions, including:

    Oxidation: Chitodextrins can be oxidized to introduce functional groups such as carboxyl or aldehyde groups, enhancing their reactivity and solubility.

    Reduction: Reduction reactions can be used to modify the functional groups on chitodextrins, potentially altering their biological activity.

    Substitution: Chitodextrins can undergo substitution reactions where functional groups are replaced with other groups, allowing for the customization of their properties.

Common Reagents and Conditions

    Oxidizing agents: Sodium periodate and hydrogen peroxide are commonly used for oxidation reactions.

    Reducing agents: Sodium borohydride is often employed for reduction reactions.

    Substituting agents: Various alkylating and acylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chitodextrins with carboxyl or aldehyde groups, while substitution can introduce a wide range of functional groups, enhancing the versatility of chitodextrins for different applications.

Scientific Research Applications

Chitodextrins have a wide range of applications in scientific research, including:

    Chemistry: Used as catalysts and stabilizers in various chemical reactions.

    Biology: Employed in the study of cell membranes and as carriers for drug delivery.

    Medicine: Utilized in the development of drug delivery systems due to their ability to form inclusion complexes with hydrophobic drugs, enhancing their solubility and stability.

    Industry: Applied in the food industry as stabilizers and in agriculture as carriers for pesticides and fertilizers.

Mechanism of Action

The mechanism by which chitodextrins exert their effects is primarily through the formation of inclusion complexes with other molecules. The hydrophobic interior of chitodextrins allows them to encapsulate hydrophobic compounds, while the hydrophilic exterior ensures solubility in aqueous environments. This property is particularly useful in drug delivery, where chitodextrins can enhance the solubility and stability of hydrophobic drugs, facilitating their transport and release in the body.

Comparison with Similar Compounds

Chitodextrins are similar to other oligosaccharides such as cyclodextrins, which are also composed of glucose units linked by glycosidic bonds. chitodextrins are derived from chitin and have β-(1,4)-linkages, whereas cyclodextrins are derived from starch and have α-(1,4)-linkages. This difference in linkage type imparts unique properties to chitodextrins, such as their ability to form stronger hydrogen bonds and their higher thermal stability.

Similar Compounds

    Cyclodextrins: Composed of α-(1,4)-linked glucose units, used in drug delivery and food industries.

    Chitosan: Derived from chitin through deacetylation, used in biomedical applications and water treatment.

    Dextrins: Derived from starch, used as adhesives and in food processing.

Chitodextrins stand out due to their unique origin from chitin and their specific β-(1,4)-linkages, which confer distinct physical and chemical properties.

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOJPCSDOXYJJF-KSKNGZLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801121924
Record name 2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-β-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35991-83-4, 35061-50-8
Record name 2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-β-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35991-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03013
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-β-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Diacetylchitobiose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-((2R,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-((2R,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-((2R,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
Reactant of Route 4
N-((2R,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
Reactant of Route 5
N-((2R,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
Reactant of Route 6
N-((2R,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide

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